3-Bromo-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-Bromo-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of 5-amino-3-methylpyrazole with appropriate brominated pyrimidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable resources, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted pyrazolo[1,5-a]pyrimidines.
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or reduced heterocycles.
Scientific Research Applications
3-Bromo-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Materials Science: The compound’s unique photophysical properties make it suitable for use in organic light-emitting devices (OLEDs) and other optoelectronic applications.
Biological Research: It is used as a probe in studying biological processes and interactions at the molecular level
Mechanism of Action
The mechanism of action of 3-Bromo-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases, thereby affecting cell cycle regulation and exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- 3-Bromo-5-o-tolylpyrazolo[1,5-a]pyrimidin-7-ylamino
Uniqueness
3-Bromo-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and propyl groups contribute to its lipophilicity and ability to interact with hydrophobic pockets in biological targets, enhancing its efficacy and selectivity .
Properties
CAS No. |
61098-23-5 |
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Molecular Formula |
C10H13BrN4 |
Molecular Weight |
269.14 g/mol |
IUPAC Name |
3-bromo-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C10H13BrN4/c1-3-4-12-9-5-7(2)14-10-8(11)6-13-15(9)10/h5-6,12H,3-4H2,1-2H3 |
InChI Key |
IVWWQCWQCAQQDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC(=NC2=C(C=NN12)Br)C |
Origin of Product |
United States |
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